Product packaging for Atractylosidepotassiumsalt(Cat. No.:)

Atractylosidepotassiumsalt

Cat. No.: B8101334
M. Wt: 803.0 g/mol
InChI Key: IUCNQFHEWLYECJ-LNCQVOIYSA-L
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Description

Atractylosidepotassiumsalt is a useful research compound. Its molecular formula is C30H44K2O16S2 and its molecular weight is 803.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44K2O16S2 B8101334 Atractylosidepotassiumsalt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;(1R,4R,7R,9R,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxy-4-sulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18?,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNQFHEWLYECJ-LNCQVOIYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2CC([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44K2O16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Natural Occurrence of Atractyloside in Research Contexts

Identification of Botanical Sources for Atractyloside (B1665827) Isolation

The primary plant families and species that are known to contain atractyloside are detailed below.

Atractylis gummifera, a thistle species found in the Mediterranean, is a well-documented source of atractyloside. wikipedia.orgsld.cu The rhizome of this plant, in particular, contains significant quantities of the compound. sld.cumdpi.com Historically, poisoning incidents related to the ingestion of Atractylis gummifera have spurred research into its toxic components, leading to the isolation and characterization of atractyloside. wikipedia.org

Callilepis laureola, a plant native to South Africa, is another significant source of atractyloside. wikipedia.orgnih.gov The root-stock of this plant has been found to contain not only atractyloside but also related compounds like carboxyatractyloside (B560681). journals.co.za Research into traditional Zulu medicine has often pointed to Callilepis laureola as the source of "impila," a herbal remedy associated with potent biological effects, later attributed to the presence of atractyloside. ukzn.ac.za

Various species of the Xanthium genus, commonly known as cockleburs, are also known to produce atractyloside. wikipedia.orgmdpi.com Xanthium strumarium and Xanthium sibiricum have been identified as containing this toxic glycoside. wikipedia.orgnih.govmedchemexpress.com Notably, the burrs and seeds of these plants are often the primary storage sites for atractyloside. nih.gov Research has shown that fresh Xanthium plants often contain the more toxic precursor, carboxyatractyloside, which can be converted to atractyloside during drying or aging. nih.gov

Atractyloside has been identified in a broader range of plants within the Asteraceae family. These include Iphiona alsoeri, Pascalia glauca, Wedelia glauca, and Iphiona aucheri. wikipedia.org The presence of atractyloside across these diverse species highlights its widespread distribution within this plant family.

While the highest concentrations are typically found in the aforementioned Asteraceae species, trace amounts of atractyloside have also been detected in other plant genera. wikipedia.org Low concentrations have been reported in Coffea arabica (coffee beans). wikipedia.org Additionally, certain traditional Chinese medicinal herbs from the Atractylodes genus, such as Atractylodes lancea and Atractylodes macrocephala, have been found to contain significant levels of atractyloside. nih.govmdpi.com

Influence of Environmental and Processing Factors on Atractyloside Content in Botanical Samples

The concentration of atractyloside in plants is not static; it is influenced by a variety of external factors. These can range from the environmental conditions during the plant's growth to the methods used for processing and extraction.

Several environmental factors can impact the physiological and biochemical processes of medicinal plants, including the synthesis of secondary metabolites like atractyloside. d-nb.info These factors include temperature, light, soil water, and soil fertility. d-nb.infomdpi.com For instance, studies on Atractylis gummifera have shown that the concentration of atractyloside can vary depending on the geographical origin and the season, with higher levels found in colder months. wikipedia.org Similarly, the timing of harvest is a critical factor, as the levels of toxic compounds can change as the plant ages. nih.gov Research on Xanthium strumarium has indicated that atractyloside levels in the seeds increase from August to October. vetdergikafkas.org

Processing methods also play a crucial role in determining the final atractyloside content of a botanical sample. nih.gov Traditional preparation techniques such as decoction (boiling in water) can reduce the toxicity of herbs containing atractyloside. researchgate.net This is because hydrothermal processing can lead to the degradation of the atractyloside molecule. nih.govresearchgate.net The drying process is also significant; for example, in Xanthium species, the more toxic carboxyatractyloside present in fresh plants is often decarboxylated to the less toxic atractyloside during drying or aging. nih.gov Furthermore, roasting has been shown to effectively reduce the toxicity of Xanthium sibiricum fruits by lowering the carboxyatractyloside content and increasing the less toxic atractyloside. researchgate.net

Table 1: Botanical Sources of Atractyloside

Plant Species Family Primary Plant Part
Atractylis gummifera Asteraceae Rhizome
Callilepis laureola Asteraceae Root-stock
Xanthium strumarium Asteraceae Burrs, Seeds
Xanthium sibiricum Asteraceae Fruits, Seeds
Iphiona alsoeri Asteraceae Not specified
Pascalia glauca Asteraceae Not specified
Wedelia glauca Asteraceae Not specified
Iphiona aucheri Asteraceae Not specified
Coffea arabica Rubiaceae Beans
Atractylodes lancea Asteraceae Rhizome
Atractylodes macrocephala Asteraceae Rhizome

Table 2: Factors Influencing Atractyloside Content

Factor Influence on Atractyloside Content
Environmental
Geographical Origin Can lead to variations in concentration. wikipedia.org
Season Higher content observed in colder months for some species. wikipedia.org
Harvest Time Levels of toxic compounds can change with plant age. nih.gov
Processing
Decoction Can degrade atractyloside, reducing toxicity. nih.govresearchgate.net
Drying/Aging Can convert carboxyatractyloside to atractyloside. nih.gov
Roasting Reduces carboxyatractyloside and increases atractyloside. researchgate.net

Geographical Origin and Seasonal Variations

The concentration of atractyloside in plants is not uniform; it is significantly dependent on the species, geographical origin, and the season of harvest. wikipedia.org

Geographical Distribution:

Atractyloside-producing plants are found across various continents. Atractylis gummifera, a well-known source, is native to the Mediterranean basin. mdpi.comwikipedia.orgpfaf.org It is commonly found in North Africa, including Morocco, Algeria, and Tunisia, and Southern Europe, such as Spain, Italy (notably Sicily and Sardinia), and Greece. mdpi.comijclinmedcasereports.comoup.com Other significant plant sources include Atractylodes species, which are primarily distributed in East Asia and are integral to traditional medicine systems in China, Japan, and Korea. nih.govsci-hub.se Callilepis laureola is found in South Africa, while various Xanthium species are distributed globally, with notable populations in Europe. oup.comnih.gov

Interactive Data Table: Geographical Distribution of Atractyloside-Containing Plants

Plant Species Primary Geographical Regions References
Atractylis gummifera (Chamaeleon gummifer) Mediterranean Basin (North Africa, Southern Europe) mdpi.comwikipedia.orgijclinmedcasereports.comoup.com
Atractylodes species (e.g., A. lancea, A. macrocephala) East Asia (China, Japan, Korea) nih.govsci-hub.se
Callilepis laureola South Africa oup.com

Seasonal Variations and Regional Concentration Differences:

Research has demonstrated that both the time of year and the specific location of growth can dramatically alter the levels of atractyloside in plants. A study comparing Atractylis gummifera from two Italian regions found that the atractyloside content in dried samples from Sicily was nearly five times higher than in those from Sardinia. wikipedia.org Furthermore, for both regions, the concentration of the compound was higher during the colder months. wikipedia.org

Similarly, studies on Xanthium strumarium indicate that different parts of the plant contain the toxin at different stages of growth; for instance, the mature roots, stems, and leaves (from May to October) may lack atractyloside, while the freshly dried burs from achenes collected in the autumn can contain significant amounts. nih.gov This variability has led to recommendations for monitoring seasonal levels to determine the safest time for harvesting plants like Callilepis laureola. ukzn.ac.za

Interactive Data Table: Influence of Season and Region on Atractyloside Content

Plant Species Research Finding Location/Season References
Atractylis gummifera Concentration is higher in colder months. Sardinia & Sicily, Italy wikipedia.org
Atractylis gummifera Content in Sicilian plants was nearly 5x higher than Sardinian plants. Sicily vs. Sardinia, Italy wikipedia.org
Xanthium strumarium Mature roots, stems, and leaves lack ATR, while autumn achenes contain it. Not Specified nih.gov

Impact of Traditional Processing Techniques (e.g., Decoction, Stir-frying) on Compound Levels

Traditional preparation methods for medicinal herbs, developed over centuries, often have a scientific basis for reducing toxicity. nih.gov Techniques such as decoction and stir-frying have been shown to significantly alter the levels of atractyloside and its more toxic analogue, carboxyatractyloside. wikipedia.orgresearchgate.net

Decoction (Hydrothermal Processing):

Decoction, which involves boiling herbs in water for an extended period, is a common practice in Traditional Chinese Medicine (TCM) that can reduce the toxicity of atractyloside-containing plants. nih.govnih.gov The mechanism behind this detoxification involves the disruption of the atractyloside molecule through processes of decomposition, hydrolysis, and saponification upon prolonged heating in water. nih.govnih.gov Research has shown that hydrothermal processing can decompose these endogenous toxic compounds. nih.gov One study found that heating in an acidified solution (pH 2.3) at 98°C for two hours could remove approximately 40% of the atractyloside. nih.govresearchgate.net

Stir-frying (Roasting):

Stir-frying is another key processing method, particularly for Atractylodis Rhizoma and the fruits of Xanthium sibiricum (Cang'erzi). researchgate.netcjnmcpu.com Studies reveal that heating at high temperatures during roasting or stir-frying has a strong influence on the content of diterpenoid glycosides. researchgate.net This processing can effectively reduce toxicity by lowering the content of the highly toxic carboxyatractyloside while increasing the proportion of the less toxic atractyloside. researchgate.net Further stir-frying has been shown to decrease the content of atractyloside as well. researchgate.net The process for Atractylodis Rhizoma often involves stir-frying with wheat bran at high temperatures, a method believed to enhance its therapeutic properties while reducing its harshness. frontiersin.orgresearchgate.net

Molecular and Cellular Mechanisms of Atractyloside Action

Central Role as an Adenine (B156593) Nucleotide Translocase (ANT) Inhibitor

The central molecular target of atractyloside (B1665827) is the Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane. wikipedia.orgtaylorandfrancis.com This protein is crucial for the life of the cell as it mediates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. wikipedia.orgwikipedia.org

Atractyloside acts as a high-affinity, specific inhibitor of the ANT. nih.govfrontiersin.org The binding of atractyloside to the translocase is competitive with respect to ADP. wikipedia.orgtaylorandfrancis.comnih.gov It binds to the carrier protein from the cytoplasmic side, locking it in a conformation where the nucleotide-binding site is open to the intermembrane space. wikipedia.orguea.ac.uk This binding prevents the subsequent translocation of ADP into the mitochondrial matrix. nih.gov The inhibitory effect of low doses of atractyloside can be reversed by high concentrations of ADP. nih.govnih.gov

The affinity of atractyloside for its binding sites on the inner mitochondrial membrane is very high, with studies on isolated membranes showing half-saturation at nanomolar concentrations. The presence of ADP significantly decreases this binding affinity, which is consistent with a competitive inhibition model. core.ac.uk

Table 1: Competitive Binding Characteristics of Atractyloside

ParameterDescriptionFinding
Inhibition Type The nature of the inhibition with respect to ADP.Competitive wikipedia.orgtaylorandfrancis.comnih.gov
Binding Site The location on the ANT protein where atractyloside binds.Cytoplasmic side of the inner mitochondrial membrane wikipedia.orguea.ac.uk
Conformational Lock The state in which the ANT protein is held after binding.Cytoplasmic-open conformation wikipedia.org
Reversibility The ability of ADP to overcome the inhibitory effect.Reversible with high concentrations of ADP nih.govnih.gov

The binding of atractyloside to the ANT effectively halts the transport of ADP from the cytosol into the mitochondrial matrix and the export of newly synthesized ATP from the matrix into the cytosol. wikipedia.orgsigmaaldrich.comchegg.com This blockade of nucleotide exchange is the direct and immediate consequence of the inhibitor's action. wikipedia.org By preventing the carrier from cycling between its cytoplasmic-open and matrix-open states, atractyloside paralyzes the primary conduit for energy transfer between the mitochondria and the rest of the cell. droracle.ai This cessation of ADP/ATP translocation is a critical event, as it disconnects the cell's main ATP-consuming processes in the cytoplasm from the mitochondrial ATP-producing machinery. taylorandfrancis.com

By preventing the influx of ADP into the mitochondrial matrix, atractyloside potently inhibits oxidative phosphorylation. sigmaaldrich.comalspi.com ADP is a crucial substrate for the F1F0-ATP synthase, and its absence in the matrix stalls the synthesis of ATP. droracle.ai This leads to an inhibition of "state 3" respiration, which is the active state of respiration coupled to ATP synthesis. nih.gov

Table 2: Impact of Atractyloside on Mitochondrial Respiration

ParameterEffect of AtractylosideMechanism
State 3 Respiration Significantly inhibited nih.govLack of ADP substrate for ATP synthase. droracle.ai
Oxygen Consumption Reduced nih.govBackpressure on the electron transport chain due to a high proton motive force. droracle.ai
Respiratory Chain Complexes Inhibition of Complex I and IV activity reported. nih.govfrontiersin.orgDownstream effect of stalled oxidative phosphorylation.

In addition to its role as a direct inhibitor of coupled respiration, atractyloside is also reported to induce mitochondrial uncoupling effects. nih.govfrontiersin.org This can occur through the induction of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. nih.gov The opening of the mPTP, which can be facilitated by atractyloside, leads to the dissipation of the mitochondrial membrane potential as protons and other small solutes leak across the inner membrane. nih.govnih.govpublicationslist.org This uncouples the electron transport chain from ATP synthesis, as the proton gradient is dissipated without passing through ATP synthase. researchgate.net The adenine nucleotide translocase itself is considered a key component of the mPTP, and atractyloside can induce a pore-like conformation in the ANT protein. nih.govpublicationslist.org Furthermore, the ANT is known to mediate an inducible proton leak across the inner mitochondrial membrane, a process that can be activated by various agents and contributes to mitochondrial uncoupling. nih.govescholarship.org

Downstream Cellular and Biochemical Signaling Pathways

The inhibition of the ANT by atractyloside triggers significant downstream effects on cellular energy homeostasis and signaling pathways that are sensitive to the cell's energetic state.

A primary and predictable biochemical consequence of atractyloside action is a significant alteration in the cellular ATP/ADP ratio. By blocking the export of ATP from the mitochondria and the import of ADP, atractyloside leads to a depletion of ATP levels in the cytoplasm and an accumulation of ADP. nih.govalspi.comnih.gov This results in a marked increase in the ADP/ATP ratio within the cell. nih.govfrontiersin.org

Studies on cultured cells have demonstrated a dose-dependent increase in the ADP/ATP ratio following treatment with atractyloside. nih.gov For instance, in HepG2 cells, treatment with low micromolar concentrations of atractyloside for 24 hours resulted in a significant elevation of the ADP/ATP ratio. nih.gov This shift in the adenylate energy charge is a critical signal of cellular energy stress and can activate downstream signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which acts as a master regulator of cellular energy homeostasis. frontiersin.org

Table 3: Effect of Atractyloside on Cellular Adenine Nucleotide Levels in HepG2 Cells

Treatment DurationAtractyloside ConcentrationEffect on ADP/ATP Ratio
24 hours2.5 µMSignificant Increase nih.gov
24 hours5.0 µMSignificant Increase nih.gov
24 hours7.5 µMSignificant Increase nih.gov
48 hoursAll concentrationsRatio decreased compared to 24h, potentially due to reversal of inhibition by accumulated ADP. nih.gov

Activation of AMPK-mTORC1-Autophagy Signaling Axis

Atractyloside potassium salt is a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. The compound's primary interaction is with the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane. By competitively inhibiting ANT, Atractyloside blocks the transport of ADP from the cytoplasm into the mitochondrial matrix, which disrupts ATP synthesis. nih.gov This inhibition leads to an increased cellular ADP/ATP ratio, a key signal for metabolic stress.

The elevated ADP/ATP ratio directly triggers the activation of AMPK. nih.gov Once activated, AMPK initiates a cascade of downstream effects aimed at restoring energy balance. A primary target of AMPK is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a major regulator of anabolic processes and a potent inhibitor of autophagy. researchgate.net AMPK suppresses the activity of mTORC1, thereby relieving the inhibition of the autophagy machinery. nih.govresearchgate.net This signaling cascade—from ANT inhibition to AMPK activation and subsequent mTORC1 suppression—ultimately promotes the formation of autophagosomes and enhances the degradation of cellular components, such as lipid droplets in hepatocytes. nih.govnih.gov This mechanism highlights Atractyloside's ability to induce a catabolic state within the cell through the manipulation of mitochondrial bioenergetics.

Table 1: Effect of Atractyloside on the AMPK-mTORC1-Autophagy Axis

Target/ProcessEffect of AtractylosideMechanismReference
Adenine Nucleotide Translocase (ANT)InhibitionBinds competitively, blocking ADP/ATP transport. nih.gov
ADP/ATP RatioIncreaseResult of ANT inhibition and reduced ATP synthesis. nih.gov
AMP-activated protein kinase (AMPK)Activation/PhosphorylationActivated by the increased ADP/ATP ratio. nih.govnih.gov
mTOR Complex 1 (mTORC1)InhibitionSuppressed by activated AMPK. nih.govnih.gov
AutophagyInductionInitiated due to the relief of mTORC1-mediated inhibition. nih.govnih.gov

Influence on the Mitochondrial Permeability Transition Pore (mPTP) Opening

Atractyloside is widely recognized in experimental studies as a potent inducer of the mitochondrial permeability transition pore (mPTP) opening. nih.gov The mPTP is a high-conductance channel in the inner mitochondrial membrane whose prolonged opening can lead to severe mitochondrial dysfunction. mdpi.com The pore's opening is triggered by various stimuli, including high levels of matrix Ca2+ and oxidative stress. mdpi.com

Atractyloside promotes the opening of the mPTP, an effect linked to its interaction with the adenine nucleotide translocase (ANT), which is considered a key regulatory component of the pore complex. nih.gov By binding to ANT, Atractyloside is thought to stabilize the transporter in a conformation that favors pore opening. nih.gov The induction of mPTP opening by Atractyloside leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix. mdpi.com This event can culminate in the rupture of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytosol, linking mitochondrial bioenergetics to programmed cell death pathways. nih.gov

Interactions with Non-Mitochondrial Molecular Targets

While Atractyloside is primarily known for its mitochondrial targets, the following sections address its interactions with other protein families as specified.

Matrix Metalloproteinase (MMP) Family Interactions

Based on a review of available experimental and computational studies, direct molecular interactions between Atractyloside potassium salt and specific members of the Matrix Metalloproteinase family (MMP1, MMP2, MMP3, MMP8, MMP9, MMP10, MMP12, MMP13) have not been documented. MMPs are zinc-dependent endopeptidases crucial for extracellular matrix remodeling. chondrex.comwikipedia.org While computational studies are often used to screen for natural compound inhibitors of MMPs, nih.gov current literature does not provide evidence of Atractyloside acting as a direct modulator of these specific enzymes.

Integrin Family Protein Interactions

Similarly, a comprehensive search of scientific literature, including computational and experimental databases, reveals no documented evidence of direct interactions between Atractyloside potassium salt and the specified members of the Integrin family (ITGB1, ITGA2B, ITGA4, ITGB5, ITGB7, ITGAV, ITGAL). Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing critical roles in cellular signaling. nih.gov The investigation of natural compounds as modulators of integrin function is an active area of research, polito.it but a direct link to Atractyloside has not been established in published studies.

Caspase Family Protein Modulation

Atractyloside potassium salt does not directly interact with caspases but can modulate their activation indirectly through its effects on mitochondria. Caspases are a family of proteases that are central to the execution of apoptosis. nih.gov The induction of the mitochondrial permeability transition by Atractyloside can lead to the release of mitochondrial proteins that influence caspase activation.

One experimental study demonstrated that treatment of purified mitochondria with Atractyloside induced the release of a caspase-processing activity, which was identified as cathepsin B. mdpi.com This lysosomal protease, released as a consequence of mitochondrial disruption, was shown to process several procaspases. Notably, it readily processed procaspase-1 and procaspase-11, was a weak processor of procaspase-2, -6, and -7, and a very poor processor of procaspase-3. mdpi.com This demonstrates an indirect modulatory role for Atractyloside on the caspase cascade, where the specificity of caspase activation is influenced by the intermediary proteases released following mitochondrial destabilization.

Table 2: Indirect Modulation of Caspases by Atractyloside

Procaspase TargetProcessing Efficiency by Cathepsin B (Released via Atractyloside action)Reference
Procaspase-1Readily Processed mdpi.com
Procaspase-11Readily Processed mdpi.com
Procaspase-2Weak Substrate mdpi.com
Procaspase-3Very Poor Substrate mdpi.com
Procaspase-6Weak Substrate mdpi.com
Procaspase-7Weak Substrate mdpi.com
Procaspase-12Not a Substrate mdpi.com

Regulation of Fibroblast Growth Factor 1 (FGF1) and Endothelin Receptor Type A (EDNRA) Pathways

Research into the molecular targets of atractyloside has identified its potential to modulate pathways crucial to tumor progression, specifically those involving Fibroblast Growth Factor 1 (FGF1) and Endothelin Receptor Type A (EDNRA). These interactions appear to be particularly relevant in the tumor microenvironment, which is critical for cancer development and metastasis. nih.govnih.gov

A significant focus of this research has been on cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment that plays a crucial role in tumor progression. nih.govnih.gov Through target protein analysis and network analysis, atractyloside was identified as a small molecule that potentially targets CAFs. nih.govnih.gov This interaction is believed to inhibit the development and metastasis of cancers, such as colon cancer, by altering the tumor microenvironment. nih.gov

Network analysis revealed that several target proteins of atractyloside are directly involved in biological processes that support tumor growth. Specifically, FGF1 and EDNRA were identified as key target proteins of atractyloside that are closely related to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov The study suggested that by binding to these target proteins, atractyloside could inhibit the angiogenesis of colon cancer tissues. nih.gov

The FGF1/fibroblast growth factor receptor 3 (FGFR-3) signaling pathway has been previously identified as a mediator of increased migration and invasion in colon cancer. nih.gov FGF1 is often released by CAFs and acts on tumor cells to promote their migration. nih.gov Consequently, the inhibition of FGF1 is a potential strategy to inhibit cancer metastasis. nih.gov Similarly, EDNRA, an endothelin receptor, is another target protein of atractyloside implicated in tumor progression. nih.gov

The following table summarizes the key protein targets of atractyloside identified in the context of cancer-associated fibroblasts and their relation to tumor progression.

Target ProteinAssociated Pathway/ProcessImplication in Cancer ProgressionReference
FGF1 Angiogenesis, Cell MigrationPromotes tumor cell migration and invasion. nih.gov
EDNRA AngiogenesisInvolved in the formation of new blood vessels for tumors. nih.gov
ITGB1 Cell Adhesion, Extracellular MatrixHigh expression associated with lymph node and liver metastasis. nih.gov
MMP9 Extracellular Matrix RemodelingDegrades extracellular matrix, promoting invasion. nih.gov
ITGAV Cell Motility, AngiogenesisExpression is associated with tumor angiogenesis and metastasis. nih.gov

These findings collectively suggest that atractyloside's mechanism of action extends to the regulation of critical signaling pathways such as those governed by FGF1 and EDNRA, primarily by targeting proteins associated with cancer-associated fibroblasts. nih.govnih.gov This interaction presents a potential mechanism for inhibiting tumor angiogenesis and metastasis. nih.gov

Effects on Interferon Regulatory Factor 3 (IRF3) Phosphorylation

Based on the conducted research, no scientific literature was found that describes the direct effects of Atractyloside potassium salt on the phosphorylation of Interferon Regulatory Factor 3 (IRF3).

In Vitro and Ex Vivo Pharmacological Investigations of Atractyloside

Impact on Cellular Bioenergetics and Metabolism in Isolated Systems

In vitro and ex vivo studies using tissue slices and cell cultures have elucidated the specific metabolic pathways affected by atractyloside (B1665827). These investigations reveal a complex interplay of effects stemming from the primary inhibition of oxidative phosphorylation. alspi.comnih.gov

Atractyloside has been shown to significantly interfere with the synthesis of glucose from non-carbohydrate precursors in both the kidney and the liver, organs where gluconeogenesis is a vital process. alspi.com In studies using precision-cut pig kidney and liver slices, pyruvate-stimulated gluconeogenesis was markedly inhibited in a concentration-dependent manner. alspi.comnih.gov Significant inhibition was observed at atractyloside concentrations of 500 µM and higher. alspi.comnih.gov This effect is a direct consequence of the cellular energy depletion caused by the compound's inhibition of ATP synthesis, as gluconeogenesis is an energy-intensive pathway. alspi.com

TissueAtractyloside ConcentrationEffect on Pyruvate-Stimulated GluconeogenesisReference
Pig Kidney Slices≥500 µMSignificant (P < 0.05) inhibition alspi.comnih.gov
Pig Liver Slices≥500 µMSignificant (P < 0.05) inhibition alspi.comnih.gov

Exposure to atractyloside leads to significant disturbances in glutathione (B108866) (GSH) homeostasis. In both kidney and liver tissue slices, atractyloside concentrations of 200 µM and greater caused a marked depletion of GSH content. alspi.comnih.gov GSH is a critical antioxidant, and its depletion can render cells vulnerable to oxidative stress. Interestingly, in these ex vivo models, the depletion of GSH in kidney slices occurred without a substantial increase in lipid peroxidation, suggesting that oxidative stress may not be the primary mechanism of toxicity in this organ. alspi.com

The disruption of cellular energy balance and membrane integrity by atractyloside results in the leakage of intracellular enzymes into the surrounding medium, a hallmark of cytotoxicity. alspi.com Studies on pig tissue slices demonstrated a significant, concentration-dependent leakage of lactate (B86563) dehydrogenase (LDH) and alkaline phosphatase (ALP) from kidney slices at atractyloside concentrations of 0.5 mM and higher. alspi.comnih.gov In liver slices, only LDH leakage was significantly elevated at similar concentrations, while the leakage of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) showed only a marginal increase. alspi.comnih.gov

TissueEnzymeAtractyloside ConcentrationObserved EffectReference
Kidney SlicesLactate Dehydrogenase (LDH)≥0.5 mMSignificant (P < 0.01) leakage alspi.comnih.gov
Alkaline Phosphatase (ALP)≥0.5 mMSignificant (P < 0.01) leakage alspi.comnih.gov
Liver SlicesLactate Dehydrogenase (LDH)≥0.5 mMSignificant leakage alspi.comnih.gov
Alanine Aminotransferase (ALT)≥0.5 mMMarginal increase in leakage alspi.comnih.gov
Aspartate Aminotransferase (AST)≥0.5 mMMarginal increase in leakage alspi.comnih.gov

The effects of atractyloside on lipid metabolism appear to be tissue-specific and dependent on the experimental model. In liver slices from healthy pigs, atractyloside at concentrations of 200 µM and above caused a significant increase in lipid peroxidation. alspi.comnih.gov In contrast, kidney slices showed a marked decrease in total and individual phospholipid content without a concurrent rise in lipid peroxidation. alspi.com In this particular model, cholesterol and triacylglycerol levels were not affected in either tissue. alspi.comnih.gov

However, in steatosis models using FFA-treated HepG2 cells, low concentrations of atractyloside (2.5–7.5 µM) were found to accelerate the degradation of triacylglycerols (TGs). nih.govresearchgate.net This effect is linked to the activation of autophagy, a cellular process for degrading and recycling cellular components, including lipid droplets. researchgate.netmedchemexpress.com

Atractyloside interferes with specific transport processes in the kidney. Studies have demonstrated that it inhibits the accumulation of the organic anion p-aminohippuric acid (PAH) in renal cortical slices. alspi.com This inhibition was observed at atractyloside concentrations of 500 µM and higher, suggesting that the compound may interfere with the function of organic anion transporters in the kidney. alspi.comnih.gov This interference with renal transport processes is a key component of its nephrotoxic potential. nih.gov

Cellular Fate and Response Mechanisms

The primary molecular mechanism of atractyloside is the potent and specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT). wikipedia.orgmedchemexpress.com This carrier protein is responsible for exchanging ATP synthesized within the mitochondria for ADP from the cytoplasm, a critical step in supplying the cell with energy. taylorandfrancis.com By binding to the translocase, atractyloside halts this exchange, leading to a rapid depletion of cellular ATP and a corresponding increase in the ADP/ATP ratio. wikipedia.orgnih.govapexbt.com

This profound energy deficit triggers a cascade of cellular responses. One key response mechanism, particularly observed in models of hepatic steatosis, is the activation of autophagy. researchgate.netmedchemexpress.comfrontiersin.org The increase in the cellular ADP/ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netfrontiersin.org Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR), a key repressor of autophagy. researchgate.netmedchemexpress.com The resulting activation of autophagy promotes the breakdown of cellular components, including lipid droplets (lipophagy), to generate energy substrates, thereby accelerating the degradation of TGs in steatotic cells. nih.govresearchgate.net

Mechanisms of Apoptosis Induction

Atractyloside potassium salt is a well-documented inducer of apoptosis, primarily through its profound effects on mitochondrial function. The central mechanism of atractyloside-induced apoptosis involves the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to a cascade of events culminating in cell death.

Atractyloside treatment has been shown to trigger the opening of the mPTP, leading to a loss of mitochondrial membrane potential and osmotic swelling of the mitochondrial matrix. This disruption of the mitochondrial integrity results in the rupture of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytosol. One of the key molecules released is cytochrome c.

Once in the cytosol, cytochrome c plays a critical role in the formation of the apoptosome, a multi-protein complex. The formation of the apoptosome initiates a caspase cascade, beginning with the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. These effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Effects on Cytoskeletal Integrity and Cell Division (e.g., Tubulin Network Derangement)

However, some studies have reported that compounds structurally related to the aglycone of atractyloside, or other diterpenoids, can induce G2/M phase cell cycle arrest in cancer cells. This phase of the cell cycle is critically dependent on a properly functioning mitotic spindle, which is composed of microtubules. Therefore, it is plausible that high concentrations of atractyloside or its derivatives could indirectly affect cell division processes. For instance, treatment of A2780 ovarian cancer cells with Atractylenolide-I, a compound from the same family, has been shown to induce G2/M phase arrest. This was associated with altered expression of cell cycle-related proteins. researchgate.net

It is important to note that the primary mechanism of atractyloside-induced cell death is linked to mitochondrial dysfunction rather than direct interaction with the cytoskeleton. Further research is required to elucidate any potential secondary effects of atractyloside on cytoskeletal components and the precise mechanisms of how it might influence cell division beyond its impact on cellular energy metabolism.

Modulation of Mitochondrial Morphology

Atractyloside potassium salt significantly alters mitochondrial morphology, a direct consequence of its ability to induce the opening of the mitochondrial permeability transition pore (mPTP). Electron microscopy studies of cells and isolated mitochondria treated with atractyloside reveal distinct and detrimental changes to the mitochondrial ultrastructure.

One of the most prominent effects is mitochondrial swelling. nih.gov The opening of the mPTP allows for the influx of water and solutes into the mitochondrial matrix, leading to a significant increase in mitochondrial volume. This swelling is often accompanied by the disorganization and remodeling of the inner mitochondrial membrane, including the cristae.

Studies have shown that atractyloside treatment can lead to a decrease in the number of mitochondrial cristae and their structural damage. researchgate.net In some cases, the cristae may appear fragmented or completely lost. These morphological changes are indicative of severe mitochondrial dysfunction, as the cristae are the primary sites of oxidative phosphorylation. The disruption of cristae structure further impairs ATP synthesis, exacerbating the cellular energy crisis initiated by the inhibition of the ADP/ATP translocase.

In arteriolar smooth muscle cells, atractyloside has been observed to cause depolarization and swelling or damage to the mitochondria. nih.gov These morphological alterations are directly linked to the induction of mPTP opening in a concentration-dependent manner.

Induction of Autophagic Processes for Lipid Degradation

Atractyloside potassium salt has been shown to induce autophagy, a cellular process of self-digestion, particularly in the context of lipid metabolism. This effect has been primarily investigated in models of hepatic steatosis, or fatty liver disease.

Low concentrations of atractyloside can activate autophagy to accelerate the degradation of triglycerides in steatotic liver cells. nih.gov The proposed mechanism involves the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway. By inhibiting mitochondrial ATP production, atractyloside increases the cellular ADP/ATP ratio, which in turn activates AMPK. Activated AMPK then inhibits the mTOR signaling pathway, a key negative regulator of autophagy. The inhibition of mTOR unleashes the autophagic machinery.

Studies in HepG2 cells, a human liver cancer cell line, have demonstrated that atractyloside treatment leads to an increase in the formation of autophagosomes, the double-membraned vesicles that engulf cellular components destined for degradation. nih.gov Furthermore, there is an observed increase in the colocalization of these autophagosomes with lipid droplets, indicating that the induced autophagy is targeted towards the degradation of lipids, a process known as lipophagy. This process is further evidenced by increased expression of key autophagy-related proteins such as LC3A/B-II and ATG7. nih.gov

Cell-Based and Tissue-Specific Experimental Models

Studies in Precision-Cut Tissue Slices (e.g., Pig Kidney and Liver, Rat Renal and Hepatic Tissues)

Precision-cut tissue slices provide a valuable ex vivo model for studying the organ-specific toxicity of compounds while preserving the tissue architecture. Atractyloside potassium salt has been investigated using this model in both rat and pig tissues.

In a comparative study, precision-cut renal cortical and hepatic slices from adult male Wistar rats and domestic pigs were incubated with atractyloside. nih.govnih.gov The results indicated that atractyloside was cytotoxic to both kidney and liver slices from both species, with renal slices appearing to be more sensitive. nih.gov

Key findings from these studies include:

Inhibition of Gluconeogenesis: Atractyloside inhibited pyruvate-stimulated gluconeogenesis in a concentration- and time-dependent manner in both liver and kidney slices from both rats and pigs. nih.govresearchgate.net

ATP Depletion: A significant depletion of cellular ATP was observed in both kidney and liver slices from both species at concentrations as low as 0.2 mM. nih.govnih.gov

Enzyme Leakage: Atractyloside caused a marked leakage of lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) from both pig and rat kidney slices. In liver slices, only LDH leakage was significantly elevated. nih.govresearchgate.net

Oxidative Stress: An increase in lipid peroxidation was observed in the liver slices of both species, but not significantly in the kidney slices. nih.gov There was also a marked depletion of reduced glutathione (GSH) and an increase in oxidized glutathione (GSSG) in both kidney and liver slices of both species, with the GSH to GSSG ratio being significantly altered only in the liver slices. nih.govnih.gov This suggests that oxidative stress may be a more prominent mechanism of toxicity in the liver compared to the kidney. nih.govnih.gov

The following table summarizes some of the key findings in precision-cut tissue slices:

ParameterKidney Slices (Rat & Pig)Liver Slices (Rat & Pig)
GluconeogenesisInhibitedInhibited
ATP LevelsSignificantly depletedSignificantly depleted
Enzyme Leakage (LDH, ALP)Marked increaseSignificant increase in LDH
Lipid PeroxidationNo significant changeSignificant increase
GSH DepletionMarked depletionMarked depletion

Investigations in Cultured Cell Lines (e.g., Non-Small Cell Lung Cancer, Colon Cancer, HepG2, A549, MDCK)

Atractyloside potassium salt has been investigated in a variety of cultured cell lines to elucidate its cytotoxic and other pharmacological effects.

Non-Small Cell Lung Cancer (NSCLC): In the context of NSCLC, atractyloside has been shown to have anti-cancer effects. Studies involving the A549 human lung carcinoma cell line have explored the apoptotic potential of related compounds, demonstrating the induction of the mitochondria-mediated death pathway. researchgate.net While direct studies on atractyloside in A549 cells are limited, the known mitochondrial toxicity suggests a similar mechanism of action.

Colon Cancer: Atractyloside has been shown to inhibit the migration of colon cancer cell lines, including RKO and HCT116. nih.gov This effect was observed to be concentration-dependent. Furthermore, atractyloside has been identified as a compound that can mimic the effects of BORIS (Brother of the Regulator of Imprinted Sites) knockdown, which is correlated with apoptosis in colorectal cancer cells. It has also been shown to synergize with 5-Fluorouracil (5-FU) to suppress colorectal cancer cell proliferation. nih.gov

HepG2 (Hepatocellular Carcinoma): The HepG2 cell line has been instrumental in studying the effects of atractyloside on liver cells, particularly in the context of steatosis. As mentioned previously, atractyloside induces autophagy in HepG2 cells, leading to the degradation of lipids. nih.gov

A549 (Lung Carcinoma): As a model for NSCLC, the A549 cell line has been used to study the anticancer effects of various compounds that target mitochondrial function. While specific detailed studies on atractyloside's effects on A549 cells are not abundant, the general understanding of its mechanism of action suggests it would induce apoptosis in this cell line.

MDCK (Madin-Darby Canine Kidney) Cells: Studies comparing the cytotoxicity of atractyloside in different renal cell lines have shown that cell lines representing the proximal tubule (like NRK cells) are more sensitive to atractyloside than those representing the distal nephron, such as MDCK cells. wikipedia.org MDCK cells were found to be largely unaffected by concentrations of atractyloside that were toxic to proximal tubule-derived cells. wikipedia.org

The following table provides a summary of the observed effects of atractyloside in various cell lines:

Cell LineCell TypeObserved Effects of Atractyloside
A549Non-Small Cell Lung CancerExpected to induce mitochondria-mediated apoptosis.
HCT116, RKOColon CancerInhibition of cell migration, synergistic effect with 5-FU in suppressing proliferation. nih.govnih.gov
HepG2Hepatocellular CarcinomaInduction of autophagy for lipid degradation. nih.gov
MDCKCanine Kidney (Distal Tubule-like)Relatively insensitive compared to proximal tubule-derived cells. wikipedia.org

Analysis of Arteriolar Smooth Muscle Cell Responses

In vitro studies on arteriolar smooth muscle cells (ASMCs) have revealed that atractyloside exerts significant effects on cellular bioenergetics and contractile function, primarily through its interaction with mitochondria. nih.gov Atractyloside is known to induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial dysfunction. nih.gov This interaction has been identified as a key mechanism in the toxic effects observed on vasoreactivity. nih.gov

Research has demonstrated that exposure of ASMCs to atractyloside leads to notable morphological and functional changes in the mitochondria. These organelles become depolarized, swollen, and damaged, which is consistent with the induction of mPTP opening in a concentration-dependent manner. nih.gov A direct consequence of this mitochondrial damage is a sharp decline in the cellular energy supply.

A pivotal study investigating these effects found a significant reduction in the relative ATP content in ASMCs following a 10-minute treatment with atractyloside at various concentrations. nih.gov Specifically, treatment with 7.5 µM, 10 µM, and 15 µM of atractyloside reduced ATP content to 48%, 63%, and 66% of the control levels, respectively. nih.gov Concurrently, the ASMCs were observed to become hyperpolarized. nih.gov This severe depletion of ATP, the primary energy currency of the cell, ultimately leads to a weakened contractile responsiveness of the arteriolar smooth muscle. nih.gov These findings suggest that the toxic effect of atractyloside on vasoreactivity is directly linked to the mitochondrial damage it provokes. nih.gov

Table 1: Effect of Atractyloside on Relative ATP Content in Arteriolar Smooth Muscle Cells (ASMCs)

Atractyloside Concentration (µM) Mean Relative ATP Content (% of Control) Duration of Treatment
7.5 48% 10 minutes
10 37% 10 minutes
15 34% 10 minutes

Data sourced from a study on the effects of atractyloside on ASMC mitochondrial function. nih.gov

Macrophage Polarization Studies

A thorough review of available scientific literature indicates a lack of direct in vitro or ex vivo studies focusing specifically on the effect of atractyloside or its potassium salt on macrophage polarization. Macrophage polarization is the process by which macrophages adopt distinct functional phenotypes, classically defined as the pro-inflammatory M1 state or the anti-inflammatory M2 state, in response to environmental stimuli. While other compounds derived from plants of the Atractylodes genus have been investigated for their influence on macrophage activity and inflammatory responses, specific research detailing the role of atractyloside in directing M1 or M2 polarization has not been identified. Therefore, the direct impact of atractyloside on this critical immunological process remains an uninvestigated area.

Analytical Methodologies and Detection Strategies for Atractyloside Research

Chromatographic Techniques for Atractyloside (B1665827) and its Derivatives Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the separation and identification of atractyloside and its related compounds. The choice of a specific technique often depends on the sample matrix, the required sensitivity, and the analytical objective.

High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has emerged as a powerful tool for the quantification of atractyloside (ATR) and its analogue, carboxyatractyloside (B560681) (CATR), in biological samples such as blood and urine. oup.comnih.gov This methodology offers high sensitivity and specificity, which is essential for forensic medicine where precise measurements are critical. nih.gov

One validated method utilized a C18 column for chromatographic separation with a gradient mobile phase. The mass spectrometric detection was performed using a quadrupole-orbitrap high-resolution detector with heated electrospray ionization in negative ion mode. oup.com This approach allows for the reliable identification and quantification of ATR and CATR, even at low concentrations. oup.comnih.gov Previously, methods using cubed mass spectrometry (MS³) were explored but faced challenges with the repeatability of fragmentation, hindering their quantitative application. oup.com The advent of HRMS has successfully addressed this issue, ensuring both specificity and reproducibility. oup.com

A study detailing an HPLC-HRMS/MS method for blood samples reported the following parameters:

ParameterAtractyloside (ATR)Carboxyatractyloside (CATR)
Quantification Limit 0.17 µg/L0.15 µg/L

This table showcases the low quantification limits achieved with the HPLC-HRMS/MS method, highlighting its sensitivity.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers enhanced resolution and speed compared to conventional HPLC. A UPLC-MS/MS method has been developed for the analysis of atractyloside and other compounds in rat plasma. amanote.com This technique is particularly valuable for pharmacokinetic studies where rapid and sensitive measurements are required.

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is another effective technique for the detection of atractyloside in various biological matrices. nih.gov A screening method was developed using LC-ESI-MS to identify the presence of atractyloside in body fluids and human viscera, demonstrating its applicability in toxicological screenings and forensic investigations. nih.gov The negative electrospray ionization mode is often employed for the analysis of atractyloside and its derivatives. oup.com

While less common for large, non-volatile molecules like atractyloside, gas chromatography-mass spectrometry (GC-MS) can be utilized after a derivatization step. researchgate.net Derivatization is a chemical process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.comnih.gov This approach has been applied to determine atractyloside levels in plant materials, such as Xanthium strumarium seeds, and in serum samples from animal studies. researchgate.net The process typically involves extraction, hydrolysis, and then derivatization before injection into the GC-MS system. researchgate.net

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analytes of interest before chromatographic analysis. nih.govben-erikvanwyk.com Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of atractyloside and carboxyatractyloside from biological fluids like blood and urine. nih.gov

The SPE process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target compounds. ben-erikvanwyk.com For instance, in the analysis of blood samples, a common procedure involves protein precipitation with acetonitrile, followed by evaporation and dilution before loading onto the SPE cartridge. oup.com The choice of sorbent and elution solvents is crucial for achieving high recovery of the analytes.

Method Validation Parameters in Research Settings (Sensitivity, Specificity, Linearity, Accuracy, Limits of Detection/Quantification, Reproducibility)

To ensure the reliability and accuracy of analytical data, it is imperative to validate the analytical methods. jddtonline.infogavinpublishers.com Method validation encompasses the evaluation of several key parameters as outlined by regulatory guidelines. jddtonline.infowho.int

Sensitivity and Specificity: The method must be sensitive enough to detect low concentrations of the analyte and specific enough to differentiate it from other components in the sample matrix. nih.gov

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govglobalresearchonline.net For example, one LC-MS method for atractyloside showed good linearity in the range of 100 ng/ml to 1 µg/ml with a high coefficient of determination (r² = 0.999). nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte. omicsonline.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.netomicsonline.org For an atractyloside standard, an LOD of 100 pg/ml and an LOQ of 250 pg/ml in a tuber matrix have been reported using an LC-MS method. nih.gov An HPLC-HRMS/MS method reported quantification limits of 0.17 µg/L for ATR and 0.15 µg/L for CATR in whole blood. nih.gov

Reproducibility: This is the ability of the method to produce consistent results over time and in different laboratories. It is assessed by analyzing the same sample under varied conditions. omicsonline.org The relative standard deviation (RSD) is a common measure of reproducibility, with values typically below 5% being acceptable. nih.gov

The following table summarizes key validation parameters from a published study on atractyloside analysis:

Validation ParameterResult
Linearity Range 100 ng/ml - 1 µg/ml (r² = 0.999)
Limit of Detection (LOD) 100 pg/ml (standard)
Limit of Quantification (LOQ) 250 pg/ml (in tuber matrix)
Reproducibility (RSD) < 5%

This interactive table provides a snapshot of the performance characteristics of a validated analytical method for atractyloside.

Development and Application of Fluorescent and Spin-Labeled Probes for Mitochondrial Studies

The intrinsic complexity and dynamic nature of the mitochondrial ADP/ATP carrier (AAC) have necessitated the development of sophisticated molecular probes to elucidate its structure, function, and interaction with inhibitors like atractyloside. Fluorescent and spin-labeled derivatives of atractyloside and related compounds have emerged as powerful tools in these investigations, providing insights into the carrier's topography, conformational changes, and the surrounding lipid environment.

Fluorescent Probes: Illuminating Carrier Dynamics

To overcome the limitations of studying the non-fluorescent atractyloside, researchers have synthesized a variety of fluorescent derivatives. These probes are engineered by attaching a fluorophore to the atractyloside molecule, enabling the use of sensitive fluorescence spectroscopy techniques to monitor their interaction with the AAC.

Key Fluorescent Atractyloside Derivatives and Their Applications:

Dansyl-Atractyloside (Dansyl-ATR): This derivative incorporates the environmentally sensitive dansyl fluorophore. The fluorescence emission of dansyl-ATR is known to increase in less polar environments. nih.gov This property is particularly useful for studying the binding of the probe to the hydrophobic regions of the AAC embedded within the mitochondrial membrane. Changes in fluorescence intensity and emission wavelength can signal binding events and conformational shifts in the protein.

Naphthoyl-Atractyloside (N-ATR): Similar to dansyl-ATR, naphthoyl-ATR is another fluorescent analog used to probe the AAC. Its spectral properties are also sensitive to the surrounding environment, making it a valuable tool for investigating the carrier's structure and function. nih.gov

Methylanthraniloyl-Atractyloside (Mant-ATR): The synthesis of this novel derivative has expanded the toolkit for studying the AAC. Both Mant-ATR and N-ATR bind to the same sites on the carrier as atractyloside and carboxyatractyloside. nih.gov A key application of these probes is in the fluorometric titration of the AAC. nih.gov By monitoring the changes in fluorescence upon displacement of the fluorescent probe by a non-fluorescent ligand like carboxyatractyloside, the number of binding sites, and thus the quantity of the carrier protein in a given sample, can be accurately determined. nih.gov This method is highly sensitive, requiring only small amounts of biological material. nih.gov

Research Findings from Fluorescent Probe Studies:

The use of these fluorescent probes has led to several important findings:

Specific Recognition: Fluorescent derivatives of atractyloside are specifically recognized by the mitochondrial ADP/ATP carrier, validating their use as targeted probes. nih.gov

Conformational Sensing: The changes in the fluorescence spectra of these probes upon binding to the AAC provide evidence for conformational changes in the protein associated with ligand binding and transport. nih.gov

Topographical Mapping: By analyzing the fluorescence characteristics, researchers can infer details about the topography of the ADP/ATP carrier within the mitochondrial membrane. nih.gov

Below is an interactive data table summarizing the properties of key fluorescent probes used in atractyloside research.

Probe NameFluorophoreKey Application
Dansyl-Atractyloside (Dansyl-ATR)DansylStudying binding to hydrophobic regions of the AAC
Naphthoyl-Atractyloside (N-ATR)NaphthoylInvestigating carrier structure and function
Methylanthraniloyl-Atractyloside (Mant-ATR)MethylanthraniloylFluorometric titration of the AAC

Spin-Labeled Probes: Probing Mobility and Environment

In parallel with the development of fluorescent probes, spin-labeled derivatives of atractyloside have been synthesized to study the AAC using Electron Spin Resonance (ESR) spectroscopy. This technique provides information about the mobility of the spin label and the polarity of its immediate environment. A common approach involves attaching a nitroxide spin label to the atractyloside molecule.

Key Spin-Labeled Atractyloside Derivatives and Their Applications:

Acyl-Atractyloside (Acyl-ATR): A series of spin-labeled acyl derivatives of atractyloside have been synthesized where a nitroxide-containing oxazolidine ring is attached to an acyl chain of varying length. nih.gov These probes have been instrumental in probing the ADP carrier in heart mitochondria. nih.gov

Spin-Labeled Carboxyatractyloside: A spin-label has also been attached to carboxyatractyloside, a potent inhibitor of the AAC. This allows for the direct study of the inhibitor's interaction with the carrier.

Research Findings from Spin-Labeled Probe Studies:

ESR spectroscopy of these spin-labeled probes has yielded significant insights:

Inhibition of ADP Transport: Spin-labeled acyl-ATRs inhibit ADP transport with a similar efficiency to their unlabeled counterparts, with an inhibitor constant (Ki) around 10-7 M. nih.gov

Immobilization upon Binding: When spin-labeled acyl-ATRs bind to the AAC in mitochondria, their ESR spectra indicate a more immobilized state compared to when they are in liposomes, signifying a direct interaction with the protein. nih.gov

Probing the Lipid Environment: The degree of immobilization of the spin label can vary depending on the length of the acyl chain and the position of the nitroxide group. For instance, a spin label near the end of a long acyl chain experiences a much higher degree of fluidity, providing information about the lipid environment surrounding the carrier. nih.gov

Highly Polar and Immobilized Environment: Studies with spin-labeled carboxyatractyloside have revealed a highly unusual hyperfine splitting of 72 Gauss when bound to the carrier in mitochondria. nih.gov This large splitting value indicates that the spin-label is in a highly polar and strongly immobilized environment within the binding pocket of the AAC. nih.gov A second, less immobilized component with a hyperfine splitting of 62 G was also observed. nih.gov

Asymmetry of the Carrier: The differential binding and mobility of spin-labeled probes when interacting with mitochondria versus "inside-out" submitochondrial particles have provided evidence for the asymmetry of the ADP/ATP carrier in the mitochondrial membrane. nih.gov

Below is an interactive data table summarizing the properties and findings related to key spin-labeled probes used in atractyloside research.

Probe NameSpin LabelKey Findings
Acyl-Atractyloside (Acyl-ATR)Nitroxide on acyl chainInhibits ADP transport; becomes immobilized upon binding to the AAC. nih.gov
Spin-Labeled Carboxyatractyloside2,2,5,5-tetramethyl-1-oxy-3-pyrroline-3-carboxylic acidExhibits a large hyperfine splitting (72 G) upon binding, indicating a highly polar and immobilized environment. nih.gov

Structure Activity Relationship Studies and Atractyloside Derivatives

Comparative Biochemical Activities of Atractyloside (B1665827) and Carboxyatractyloside (B560681) (CATR)

Atractyloside (ATR) and its close structural analog, carboxyatractyloside (CATR), are potent inhibitors of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a carrier protein embedded in the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. wikipedia.orgnih.gov While both compounds target the same protein, their biochemical activities exhibit significant differences in potency, binding mechanism, and reversibility, which are attributed to a subtle structural distinction: CATR possesses an additional carboxyl group at the C4 position of the diterpene moiety, known as the atractyligenin (B1250879). wikipedia.orgresearchgate.net

CATR is a considerably more potent inhibitor of the ANT than ATR. wikipedia.org Reports indicate that the inhibitory effect of CATR can be ten-fold to as much as fifty-fold stronger than that of ATR in mitochondria isolated from various sources, including rat liver and potatoes. wikipedia.orgresearchgate.net This enhanced potency makes CATR a more effective inhibitor of oxidative phosphorylation. wikipedia.org

The primary difference in their mechanism of action lies in the nature of their binding to the ANT. Atractyloside acts as a competitive inhibitor, meaning it competes with ADP for the same binding site on the translocase. wikipedia.orgnih.gov The inhibitory effect of ATR can be overcome by increasing the concentration of ADP. wikipedia.orgnih.gov In contrast, carboxyatractyloside is considered a non-competitive or uncompetitive inhibitor. wikipedia.orgresearchgate.net Its binding is much tighter, and its inhibitory effects are not reversed by increasing the concentration of adenine nucleotides. wikipedia.org This irreversible nature of inhibition contributes to its higher toxicity. wikipedia.org The structural similarity of both molecules to ADP, with their charged sulfate (B86663) groups mimicking the phosphate (B84403) groups of ADP, allows them to bind to the translocase. wikipedia.org However, the additional carboxyl group in CATR likely forms extra interactions with the protein, leading to a more stable complex and a non-competitive inhibition profile.

FeatureAtractyloside (ATR)Carboxyatractyloside (CATR)
Relative Potency Less potent10 to 50 times more potent than ATR wikipedia.orgresearchgate.net
Inhibition Type Competitive wikipedia.orgnih.govNon-competitive / Uncompetitive wikipedia.orgresearchgate.net
Target Adenine Nucleotide Translocase (ANT) wikipedia.orgAdenine Nucleotide Translocase (ANT) wikipedia.org
Reversibility Reversible with high concentrations of ADP wikipedia.orgnih.govNot reversed by adenine nucleotides wikipedia.org
Key Structural Difference Carboxyl group at C4 of atractyligenin wikipedia.orgTwo carboxyl groups at C4 of atractyligenin wikipedia.orgresearchgate.net

Functional Characterization of Atractyloside A and Other Analogs

The biological activity of atractyloside is highly dependent on specific structural features of the molecule. Structure-activity relationship (SAR) studies, utilizing natural analogs and synthetic derivatives, have identified the key functional groups essential for the inhibition of the adenine nucleotide translocase. One such analog, atractyloside A, is known to induce apoptosis at lower concentrations. researchgate.net

Research has demonstrated that the toxicity and inhibitory capacity of atractyloside derivatives are critically dependent on three main components: the two sulfate groups on the glucose moiety and the carboxyl group on the atractyligenin backbone. wikipedia.org Modification or removal of any of these negatively charged groups significantly diminishes or completely abolishes the compound's ability to inhibit the ANT. wikipedia.org For instance, reducing the axial carboxyl group at the C4 position of the atractyligenin to a hydroxyl group results in a non-toxic compound known as atractylitriol. wikipedia.org This highlights the crucial role of this acidic function in the interaction with the translocase protein. Similarly, any modification to the sulfate groups renders the molecule inactive. wikipedia.org

These findings suggest that the specific spatial arrangement of the three negative charges (two from the sulfates and one from the carboxyl group) is essential for the molecule to mimic ADP and bind effectively to the carrier protein. The hydrophobic diterpene core (atractyligenin) is thought to correspond to the hydrophobic purine (B94841) base of ADP, while the glucose and sulfate groups correspond to the ribose and phosphate moieties, respectively. wikipedia.org

Analog/DerivativeStructural ModificationEffect on ANT Inhibition
Carboxyatractyloside (CATR) Additional carboxyl group at C4 of atractyligenin wikipedia.orgIncreased potency, non-competitive inhibition wikipedia.orgwikipedia.org
Atractylitriol C4 carboxyl group reduced to a hydroxyl group wikipedia.orgBecomes non-toxic, loses inhibitory activity wikipedia.org
Desulfated Atractyloside Removal of one or both sulfate groups wikipedia.orgBecomes non-toxic, loses inhibitory activity wikipedia.org
Atractyligenin Aglycone part only (no glucose or sulfate groups)Inactive as an ANT inhibitor

Design and Application of Synthesized Derivatives as Research Tools (e.g., Fluorescent, Spin-Labeled)

The high affinity and specificity of atractyloside for the adenine nucleotide translocase have made it an invaluable molecular scaffold for the design of chemical probes to study mitochondrial bioenergetics. By attaching reporter groups such as fluorophores or spin labels to the atractyloside molecule, researchers have developed powerful tools to investigate the structure, function, and dynamics of the ANT within the mitochondrial membrane. nih.govnih.gov

Fluorescent Derivatives: Fluorescent analogs of atractyloside have been synthesized to serve as probes for monitoring the conformational changes of the ANT and exploring its topography. nih.gov Examples include derivatives where a fluorescent group, such as dansyl or naphthoyl, is attached to the glucose moiety of ATR, for instance at the 6'-O position. nih.gov These synthesized compounds, including 6'-O-dansyl ATR and 6'-O-naphthoyl ATR, retain their specific recognition for the mitochondrial ADP/ATP carrier. nih.gov The fluorescence emission of these probes is sensitive to the polarity of their environment. For example, the fluorescence of dansyl derivatives increases in nonpolar environments, a property that can be exploited to report on the binding of the probe to the protein and subsequent conformational shifts associated with the transport cycle. nih.gov

Spin-Labeled Derivatives: Spin-labeled derivatives have been created by attaching a nitroxide radical, a stable paramagnetic group, to the atractyloside structure. A number of spin-labeled acyl derivatives of atractyloside, such as (m,n)acyl-ATR, have been synthesized and used to probe the ANT using electron spin resonance (ESR) spectroscopy. nih.gov These derivatives inhibit ADP transport with similar efficiency to their unlabeled counterparts. nih.gov The ESR spectrum of the spin label provides information about its mobility and environment. When the spin-labeled ATR binds to the ANT, its mobility is restricted, resulting in a characteristic "immobilized" spectrum. This allows for the direct study of the inhibitor's binding site. Furthermore, these probes have been used to investigate the asymmetry of the carrier within the membrane and to characterize the lipid environment immediately surrounding the protein. nih.gov Upon displacement by other specific ligands, the spin-labeled derivative is released into the more fluid lipid phase of the membrane, causing a detectable change in its ESR spectrum. nih.gov

Derivative TypeExample Compound(s)Reporter GroupResearch Application
Fluorescent 6'-O-dansyl ATR, 6'-O-naphthoyl ATR nih.govDansyl, NaphthoylProbing ANT topography and conformational changes nih.gov
Spin-Labeled (m,n)acyl-ATR nih.govNitroxide RadicalProbing the ANT binding site, asymmetry, and lipid environment via ESR nih.gov

Biotransformation Pathways of Atractyloside

Degradation and Detoxification Mechanisms in Research Models (e.g., Decomposition, Hydrolysis, Saponification)

Research has demonstrated that the structural integrity of the atractyloside (B1665827) molecule can be disrupted through several key chemical reactions, effectively leading to its degradation and detoxification. nih.govresearchgate.net These mechanisms include decomposition, hydrolysis, and saponification, which are often induced by processes such as decoction (prolonged heating in water). nih.govnih.gov

Hydrolysis: This is a key chemical process in the degradation of atractyloside. nih.gov The molecule contains several bonds susceptible to hydrolysis:

Glycosidic Bond: The β1-glycosidic bond linking the glucose moiety to the hydrophobic diterpene, atractyligenin (B1250879), can be cleaved. wikipedia.org

Ester Bond: The isovalerate ester group on the glucose portion of the molecule can be hydrolyzed. nih.gov This results in the formation of isovaleric acid. wikipedia.org

Sulfate (B86663) Groups: The two sulfate groups attached to the glucose moiety are also subject to hydrolysis, particularly under acidic conditions and with heat. nih.govwikipedia.org

Studies have shown that upon hydrolysis, a molecule of atractyloside can yield D-(+)-glucose, isovaleric acid, atractyligenin, and two molecules of sulfuric acid. wikipedia.orgwikiwand.com The removal of the sulfate and isovalerate groups is highly associated with the degradation of the molecule. nih.gov

Saponification: This process, which is essentially the hydrolysis of an ester under basic conditions, also contributes to the breakdown of atractyloside when heated in an aqueous solution. nih.govnih.gov This reaction targets the isovalerate ester linkage.

The following table summarizes the products formed from the hydrolysis of atractyloside.

ReactantBond CleavedProducts
Atractylosideβ1-glycosidic bondAtractyligenin, Glucose derivative
AtractylosideIsovalerate ester bondIsovaleric acid, Atractyloside derivative
AtractylosideSulfate ester bondsSulfuric acid, Atractyloside derivative

Mechanistic Understanding of Compound Stability during Processing (e.g., Hydrothermal Processing)

The stability of atractyloside is significantly influenced by processing methods, particularly hydrothermal processing, which is a common practice in the preparation of traditional medicines. nih.govresearchgate.net This method has been shown to effectively reduce the toxicity of plant materials containing atractyloside. researchgate.netsinica.edu.tw

The degradation of atractyloside during hydrothermal processing is a function of temperature, time, and pH. nih.gov Research using gas chromatography-mass spectrometry (GC-MS) to analyze the effects of decoction has confirmed that heating atractyloside in water over an extended period leads to its disruption through the combined effects of decomposition, hydrolysis, and saponification. nih.govnih.govresearchgate.net

Studies have demonstrated that acidification can further enhance the degradation of atractyloside during hydrothermal treatment. nih.gov For instance, approximately 40% of atractyloside could be removed by heating at 98°C for 2 hours at a pH of 2.3. nih.gov This suggests that the acidic environment of the stomach could also contribute to the detoxification of the compound after ingestion of traditionally prepared herbal remedies. nih.gov

The following interactive table displays the effect of different conditions on the degradation of atractyloside during processing.

Processing ConditionKey MechanismsResulting ProductsEffect on Toxicity
Hydrothermal Processing (Decoction)Decomposition, Hydrolysis, SaponificationAtractyligenin, Glucose, Isovaleric acid, Sulfuric acidReduction nih.govresearchgate.net
Acidification and HeatingEnhanced HydrolysisIncreased formation of hydrolysis productsSignificant Reduction nih.gov

Advanced Research Applications and Future Directions for Atractyloside Potassium Salt

Atractyloside (B1665827) as a Defined Biochemical Probe for Mitochondrial Biology and Function

Atractyloside potassium salt serves as a highly specific inhibitor of the mitochondrial ADP/ATP carrier, making it an invaluable probe for dissecting the intricacies of mitochondrial biology. medchemexpress.cominvivochem.netselleckchem.com By binding to the ANT, atractyloside effectively blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. wikipedia.orgwikipedia.org This inhibition halts oxidative phosphorylation and cellular respiration, allowing researchers to investigate the downstream consequences of mitochondrial dysfunction.

The specificity of atractyloside for the ANT has been recognized in biochemical studies even before the transporter itself was fully identified. wikipedia.org Its mechanism involves a competitive binding to the translocase, preventing the transport of ADP into the mitochondrial matrix for ATP synthesis. wikipedia.orgnih.gov This precise action allows for the controlled induction of mitochondrial permeability transition (MPT), a critical event in cell death pathways. researchgate.net Researchers utilize atractyloside to study the role of MPT in various cellular processes and pathologies. Furthermore, fluorescent derivatives of atractyloside have been synthesized to serve as potential probes for investigating the topography and conformational changes of the ADP/ATP carrier protein within the mitochondrial membrane. nih.gov

Investigation of its Role in Cellular Energy Homeostasis Research

Atractyloside's profound impact on mitochondrial ATP synthesis makes it a crucial tool for studying cellular energy homeostasis. By inhibiting the primary source of cellular ATP, researchers can explore the adaptive responses of cells to energy stress. frontiersin.org The inhibition of the ADP/ATP translocase by atractyloside leads to an increased ADP/ATP ratio within the cell, a key indicator of cellular energy status. frontiersin.org

This altered energy state triggers the activation of critical energy-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway. nih.govfrontiersin.org Studies have shown that atractyloside treatment leads to the activation of AMPK, which in turn modulates various metabolic processes to restore energy balance. nih.govfrontiersin.orgnih.gov For instance, in the context of liver cells, atractyloside-induced AMPK activation has been shown to decrease the activity of mTOR, a key regulator of cell growth and proliferation, and promote autophagy to clear accumulated lipids. nih.govfrontiersin.orgnih.gov These investigations provide valuable insights into how cells sense and respond to fluctuations in energy availability, with implications for understanding metabolic diseases.

Exploration in Cancer Research: Modulation of the Tumor Microenvironment and Anti-Proliferative Effects on Cancer Cells

The unique metabolic landscape of cancer cells, often characterized by a reliance on mitochondrial metabolism, has made atractyloside a subject of interest in oncology research. nih.gov By disrupting mitochondrial energy production, atractyloside exhibits anti-proliferative effects on various cancer cell types. nih.govnih.gov

Research has demonstrated that atractyloside can inhibit the proliferation of non-small-cell lung cancer cells that are resistant to conventional therapies. medchemexpress.comnih.gov Furthermore, studies have explored its potential to modulate the tumor microenvironment (TME). nih.govnih.gov Cancer-associated fibroblasts (CAFs), a major component of the TME, play a crucial role in tumor progression and metastasis. nih.govnih.gov Atractyloside has been shown to target CAFs, thereby inhibiting the development and metastasis of colon cancer by altering the TME. nih.govnih.gov The compound has been found to affect the microtubule cytoskeleton of colon cancer cells, which is closely related to cell migration. nih.gov

Cancer TypeKey FindingsObserved Effects
Non-Small-Cell Lung Cancer (NSCLC)Inhibition of proliferation in gefitinib-resistant cells. nih.govMimicked BORIS knockdown, regulated downstream genes. nih.gov
Colon CancerTargets cancer-associated fibroblasts (CAFs) and inhibits metastasis. nih.govnih.govAffected the microtubule cytoskeleton of colon cancer cells, inhibiting migration. nih.gov
Ehrlich Ascites Tumor CellsInhibited cell growth by 70% at 3 mM concentration over 24 hours. apexbt.comRetarded cell cycle progression and altered mitochondrial morphology. apexbt.com

Studies on Antiviral Mechanisms and Immune Modulation

While direct antiviral mechanisms of atractyloside are not extensively documented in the provided search results, its influence on cellular processes suggests potential for immune modulation. Polysaccharides from plants of the Atractylodes genus, from which atractyloside can be isolated, have demonstrated immunomodulatory effects. nih.gov These polysaccharides have been shown to enhance the proliferation of lymphocytes and upregulate the expression of certain cytokines, suggesting a potential to boost cellular immunity. nih.gov

Further research is needed to specifically elucidate the direct antiviral and immunomodulatory properties of atractyloside potassium salt itself, distinct from the broader extracts of the plants in which it is found.

Application in the Study of Metabolic Disorders (e.g., Liver Steatosis)

Atractyloside has proven to be a valuable tool in the investigation of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) or liver steatosis. nih.govfrontiersin.orgnih.gov Its ability to inhibit mitochondrial function and modulate cellular energy pathways provides a model for studying the mechanisms underlying lipid accumulation in the liver.

Model SystemAtractyloside ConcentrationKey Molecular EffectsOutcome
High-Fat Diet (HFD) induced mice2 and 4 mg/kg body weightInhibited ANT2 expression, activated AMPK, decreased mTOR activity. nih.govfrontiersin.orgReduced serum AST, liver and epididymal fat weight, and triglyceride levels. nih.govfrontiersin.orgnih.gov
FFA-treated HepG2 cells2.5, 5, and 7.5 μMIncreased ADP/ATP ratio, activated AMPK/mTOR pathway. frontiersin.orgnih.govAccelerated degradation of triglycerides via autophagy. frontiersin.orgnih.gov

Q & A

Q. How should stable solutions of atractyloside potassium salt be prepared for in vivo studies?

Atractyloside potassium salt is typically dissolved in DMSO as a stock solution (e.g., 2 mg/mL) and further diluted in biocompatible solvents like saline for in vivo administration. For example, working concentrations of 0.1–0.2 mg/mL (equivalent to 2–4 mg/kg body weight in mice) have been used in neuroinflammation studies. Ensure stock solutions are stored at -20°C to maintain stability, and avoid repeated freeze-thaw cycles .

Q. What in vitro assays are validated for assessing cytotoxicity of atractyloside potassium salt?

The MTT assay (measuring cell survival) and LDH leakage assay (evaluating membrane integrity) are widely used. For instance, HK-2 kidney cells exposed to atractyloside potassium salt showed dose-dependent reductions in survival rates (e.g., 50% inhibition at 100 μM) . Include positive controls (e.g., staurosporine) and normalize results to vehicle-treated cells to account for solvent effects.

Q. What animal models are appropriate for studying atractyloside potassium salt’s effects on mitochondrial function?

Murine models, such as Alzheimer’s disease (AD) transgenic mice, have been employed to investigate neuroprotective mechanisms. Doses of 2–4 mg/kg (intraperitoneal injection) were effective in reducing neuroinflammation and cognitive deficits in AD mice. Ensure ethical approval (e.g., Animal Care Committee protocols) and monitor for acute toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on atractyloside potassium salt’s dual inhibition of ADP/ATP transport and chloride channels?

Atractyloside potassium salt inhibits mitochondrial ADP/ATP transport (IC₅₀ ~5–100 μM) and chloride channels in rabbit skeletal muscle (60% inhibition at 10 μM Ca²⁺). To distinguish these mechanisms, use tissue-specific models (e.g., isolated mitochondria vs. sarcoplasmic reticulum vesicles) and combine pharmacological inhibitors (e.g., bongkrekic acid for ADP/ATP transport). Validate findings with genetic knockout models .

Q. What strategies ensure target specificity when studying atractyloside potassium salt in complex biological systems?

  • Orthogonal assays: Compare effects with other ADP/ATP inhibitors (e.g., carboxyatractyloside) to confirm on-target activity.
  • Concentration gradients: Perform dose-response curves to isolate primary effects (e.g., mitochondrial dysfunction at lower concentrations vs. ion channel modulation at higher doses).
  • Tissue-specific profiling: Test the compound in cell lines with varying mitochondrial densities .

Q. How should in vitro concentrations of atractyloside potassium salt be translated to in vivo dosing regimens?

In vitro studies often use 3 mM (e.g., 70% growth inhibition in Ehrlich ascites cells), while in vivo doses range from 2–4 mg/kg in mice. Adjust for bioavailability by considering route of administration (e.g., intraperitoneal vs. oral) and tissue distribution. Pharmacokinetic modeling can bridge this gap, accounting for plasma protein binding and metabolic clearance .

Q. What experimental controls are critical when investigating atractyloside potassium salt’s effects on oxidative phosphorylation?

  • Mitochondrial isolation controls: Confirm intact mitochondrial membrane potential using JC-1 dye.
  • Respiration assays: Measure oxygen consumption rates (OCR) with/without atractyloside to quantify ADP/ATP transport inhibition.
  • Rescue experiments: Supplement with exogenous ATP to reverse inhibition effects .

Methodological Considerations for Data Interpretation

Q. How can researchers address variability in atractyloside potassium salt’s solubility across solvents?

The compound has high solubility in water (≥110.4 mg/mL) but lower solubility in DMSO (≥37.05 mg/mL). For in vitro studies, pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation. Validate solvent compatibility with cell viability assays .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in atractyloside studies?

Use non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. For in vivo data, apply mixed-effects models to account for inter-individual variability. Report confidence intervals and effect sizes to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.